2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide
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Overview
Description
2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide is a chemical compound with a complex structure that includes a chloro group, a phthalazinone moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 3-methyl-4-oxo-3,4-dihydrophthalazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The phthalazinone moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in having a chloro group and a complex heterocyclic structure.
(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide: Shares the chloro and acetamide groups.
Uniqueness
2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C12H12ClN3O2 |
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Molecular Weight |
265.69 g/mol |
IUPAC Name |
2-chloro-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]acetamide |
InChI |
InChI=1S/C12H12ClN3O2/c1-16-12(18)9-5-3-2-4-8(9)10(15-16)7-14-11(17)6-13/h2-5H,6-7H2,1H3,(H,14,17) |
InChI Key |
UXGSAUHHLUNOIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CCl |
Origin of Product |
United States |
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